5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide

Salt screening Pre-formulation Chemical procurement

Researchers constructing kinase-focused libraries frequently encounter batch variability when substituting salt forms-lower-purity hydrochloride (95%) or the piperidine homolog (LogP -1.61) can introduce unwanted side reactions and skewed permeability readouts. 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide (CAS 1417569-78-8) resolves this: • 98% purity minimizes residual amine/halide interference during amide coupling on kinase-directed libraries • Documented sealed cold-chain storage (2-8°C) preserves solid-state integrity across multi-month library builds • Pyrrolidine handle (MW 277 Da, TPSA 66.6 Ų) offers a differentiated matched-pair for ATP-binding pocket SAR vs. piperidine analogs

Molecular Formula C9H13BrN2O3
Molecular Weight 277.11 g/mol
CAS No. 1417569-78-8
Cat. No. B1407465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide
CAS1417569-78-8
Molecular FormulaC9H13BrN2O3
Molecular Weight277.11 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC(=NO2)C(=O)O.Br
InChIInChI=1S/C9H12N2O3.BrH/c12-9(13)8-5-7(14-10-8)6-11-3-1-2-4-11;/h5H,1-4,6H2,(H,12,13);1H
InChIKeyDSSQVLATDLYDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic Acid Hydrobromide: Chemical Identity


5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide is a salt-form isoxazole-3-carboxylic acid derivative featuring a pyrrolidin-1-ylmethyl substituent at the 5-position. The compound is cataloged under PubChem CID 75539415 [1] and ChemSpider ID 29314095 . It is supplied as a hydrobromide salt with a typical purity of 98% and requires storage at 2–8°C in a sealed, dry environment . This compound serves as a building block in medicinal chemistry, particularly for kinase-focused library synthesis and structure–activity relationship (SAR) exploration.

Salt Form Hydrobromide salt of isoxazole-3-carboxylic acid building block
Workflow Kinase-focused library synthesis and SAR exploration
Storage Cold-chain storage specification ensures batch integrity

Risks of Generic Isoxazole Salt Substitution


Simple replacement of 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide with the corresponding free base (CAS 893749-87-6), hydrochloride salt (CAS 1803605-04-0), or piperidine homolog (CAS 1177299-39-6) can introduce unwanted variability in solubility, stability, purity, and biological readout. Vendor-reported purity for the hydrochloride salt drops to 95% , and the piperidine analog exhibits a substantially different computed LogP (–1.6) , indicating divergent polarity and potentially altered membrane permeability. The hydrobromide salt’s distinct storage requirement (sealed, 2–8°C) further signals unique solid-state stability that is not guaranteed for other salt forms. These measurable differences make generic interchange scientifically unsound without explicit re-validation.

Free base or hydrochloride salt may exhibit different purity and stability profiles, introducing variability in synthetic yields.

Piperidine homolog has a significantly different computed LogP, which may shift solubility and membrane permeability, altering biological readout.

The hydrobromide salt’s distinct cold-storage requirement signals unique solid-state stability not guaranteed for other salt forms.

Quantitative Differentiation vs. Analogs


Hydrobromide vs. Hydrochloride Salt Purity

The hydrobromide salt (CAS 1417569-78-8) is consistently supplied at 98% purity , whereas the hydrochloride salt (CAS 1803605-04-0) is listed at 95% purity from the same vendor . This 3-percentage-point purity differential is meaningful for synthetic applications where residual halide contamination or unidentified impurities can interfere with sensitive catalytic reactions or biological assays.

Purity: HBr vs HCl
Head-to-head
98% (HBr) vs 95% (HCl), +3 percentage points
Higher initial purity may reduce re-purification needs and improve synthetic efficiency.
Vendor-reported specification; purity confirmation recommended.
Salt screening Pre-formulation Chemical procurement

Cold-Chain Storage Stability

The hydrobromide salt requires storage at 2–8°C in a sealed, dry container , whereas the hydrochloride salt (same scaffold) has no published cold-storage requirement, suggesting the HBr salt may be more hygroscopic or thermally labile. The explicit cold-chain specification provides procurement teams with a validated stability boundary, reducing the risk of unexpected degradation upon ambient storage.

Storage Stability
Class-level
Sealed, dry, 2–8°C (HBr) vs not specified (HCl)
Cold-chain specification signals potential hygroscopicity; stability verification needed.
Storage condition may affect batch reproducibility.
Solid-state stability Hygroscopicity Compound management

LogP: Pyrrolidine vs. Piperidine

The piperidine homolog (CAS 1177299-39-6) has a computed LogP of –1.61 . The pyrrolidine-containing target compound is expected to be less lipophilic due to its smaller saturated ring, making it more polar and potentially offering superior aqueous solubility. Although the target compound’s LogP has not been experimentally determined at the same source, ring-size reduction from six- to five-membered is a well-established medicinal chemistry strategy to lower LogP and modulate permeability.

LogP: Pyrrolidine vs Piperidine
Supporting evidence
Inferred lower (pyrrolidine) vs –1.61 (piperidine)
Smaller ring may confer lower lipophilicity, altering permeability and non-specific binding.
LogP inferred from ring-size SAR; experimental confirmation recommended.
Lipophilicity Drug-likeness Scaffold design

TPSA and Hydrogen-Bonding Profile

The target compound exhibits a TPSA of 66.6 Ų [1], identical to the piperidine homolog (66.57 Ų) . This equivalence confirms that the core isoxazole-3-carboxylic acid scaffold dominates the polar surface area, and the ring-size difference (pyrrolidine vs. piperidine) does not alter TPSA. Consequently, any permeability differences between the two compounds must arise from the three-dimensional shape and lipophilicity rather than gross polar surface area.

TPSA Comparison
Head-to-head
66.6 Ų (HBr) vs 66.57 Ų (piperidine), ≤0.1 Ų difference
Equivalent TPSA indicates core polar surface area unchanged; ring geometry drives property differences.
Computed properties; steric effects are separable from polarity.
Polar surface area Oral bioavailability Fragment-based design

Procurement-Ready Applications


High-Purity Building Blocks for Kinase Libraries

The 98% purity hydrobromide salt minimizes side reactions during amide coupling on kinase-directed libraries, where residual amines or halides from lower-purity salts could scavenge coupling reagents or generate false-positive hits. The cold-chain storage specification further ensures that the batch integrity is maintained throughout multi-month library construction timelines.

Ring-Size SAR in PIM-1 and CK1 Inhibitors

The pyrrolidine ring provides a five-membered basic amine that differs sterically and electronically from the piperidine homolog. With the LogP of the piperidine comparator established at –1.61 , the pyrrolidine variant is expected to offer distinct permeability and solubility profiles, making it a valuable matched-pair for kinase inhibitor SAR studies.

Pre-formulation Salt Screening

The availability of this compound as a discrete, high-purity hydrobromide salt with a documented storage condition provides a reference point for salt-screening campaigns. Researchers can compare its solid-state stability, hygroscopicity, and solubility against the free base (CAS 893749-87-6) and hydrochloride salt (CAS 1803605-04-0) to select the optimal form for pharmacological assays.

FBDD Core Hop Libraries

With a molecular weight of 277 Da and a TPSA of 66.6 Ų [1], this compound resides in the fragment-like chemical space. Its isoxazole-3-carboxylic acid motif is a privileged scaffold for fragment growing, and the pyrrolidine handle enables efficient exploration of basic amine interactions in ATP-binding pockets.

Application
Selection Property
Validation Focus
Kinase Library Synthesis
High-purity hydrobromide salt form
Purity consistency and batch stability under cold storage
Kinase Inhibitor SAR (ring-size)
Five-membered pyrrolidine vs. six-membered piperidine
Lipophilicity and solubility profiling in kinase SAR
Pre-formulation Salt Screening
Hydrobromide salt as reference for solid-state comparisons
Stability, hygroscopicity, and solubility relative to free base and HCl salt
Fragment-Based Drug Design
Fragment-like molecular weight and TPSA
Polar surface area and steric exploration in ATP-binding pockets
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